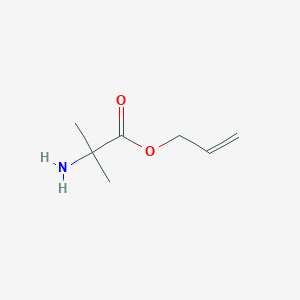

prop-2-enyl 2-amino-2-methylpropanoate

Description

Prop-2-enyl 2-amino-2-methylpropanoate is an ester derivative of the non-proteinogenic amino acid 2-amino-2-methylpropanoic acid (also known as α-aminoisobutyric acid). The compound features a prop-2-enyl (allyl) group esterified to the carboxylic acid moiety of the amino acid.

Properties

CAS No. |

127043-34-9 |

|---|---|

Molecular Formula |

C7H13NO2 |

Molecular Weight |

143.18 g/mol |

IUPAC Name |

prop-2-enyl 2-amino-2-methylpropanoate |

InChI |

InChI=1S/C7H13NO2/c1-4-5-10-6(9)7(2,3)8/h4H,1,5,8H2,2-3H3 |

InChI Key |

WGTZLCLKDHIOHK-UHFFFAOYSA-N |

SMILES |

CC(C)(C(=O)OCC=C)N |

Canonical SMILES |

CC(C)(C(=O)OCC=C)N |

Synonyms |

Alanine, 2-methyl-, 2-propenyl ester (9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-enyl 2-amino-2-methylpropanoate typically involves the esterification of alanine with 2-propenyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of prop-2-enyl 2-amino-2-methylpropanoate may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

prop-2-enyl 2-amino-2-methylpropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group into an alcohol group.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters and amides.

Scientific Research Applications

prop-2-enyl 2-amino-2-methylpropanoate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

Mechanism of Action

The mechanism of action of prop-2-enyl 2-amino-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release alanine, which can then participate in various biochemical processes. The compound’s effects are mediated through its interactions with enzymes and receptors involved in metabolic pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Esters of 2-Amino-2-methylpropanoate

Prop-2-enyl 2-amino-2-methylpropanoate shares structural similarities with other esters of 2-amino-2-methylpropanoic acid. Key differences arise from the ester group, which influences solubility, stability, and reactivity:

*Calculated based on molecular formula (C₇H₁₂NO₂).

- Reactivity : The allyl group in the target compound may undergo [2+2] photocycloadditions or allylic oxidation, unlike ethyl or tert-butyl esters .

- Stability : tert-Butyl esters are hydrolysis-resistant under acidic conditions, whereas allyl esters are more prone to cleavage under radical or oxidative conditions.

Prop-2-enyl Esters with Different Acid Components

Prop-2-enyl esters of other acids exhibit distinct biological and chemical profiles:

*Calculated based on molecular formula (C₁₅H₂₀O₃).

Research Findings

Natural Occurrence : Prop-2-enyl-substituted cysteine conjugates are found in garlic and onion extracts, where their formation depends on the plant’s alliinase activity. This highlights the natural prevalence of prop-2-enyl motifs in bioactive molecules .

Synthetic Utility : Allyl esters participate in regioselective [2+2] photocycloadditions, a reaction pathway that could be exploited for constructing complex frameworks from the target compound .

Biological Activity: Structural analogs like prop-2-enyl heptanoate show that allyl esters are potent nematicides, though the amino acid component in the target compound may alter pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.